molecular formula C6H4O3S B043174 2-Thiopheneglyoxylic acid CAS No. 4075-59-6

2-Thiopheneglyoxylic acid

Cat. No. B043174
CAS RN: 4075-59-6
M. Wt: 156.16 g/mol
InChI Key: GIWRVUADKUVEGU-UHFFFAOYSA-N
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Patent
US04013680

Procedure details

A solution of sodium nitrite (35g; 0.5 mole) in water (100 ml.) was added steadily over 95 minutes to a stirred mixture of 2-acetylthiophene (25.1g; 0.2 mole) in 6N-hydrochloric acid (200ml) at 65°. 1.3M Trisodium phosphate (160 ml.) was then added over ca 3 minutes to raise the pH of the mixture to 1.8. Simultaneously, addition of a second portion of sodium nitrite (28g; 0.4 mole) in water (70 ml.) was commenced which took 75 minutes to complete. The pH was kept below 3.5 by addition of hydrochloric acid as required, during the nitrite addition, and was then lowered to 2. Urea (2g.) in water (10 ml.) was then added to decompose any excess of nitrite. The mixture was cooled to 20° and extracted first at pH 5.7 with methylene chloride (2 × 100 ml.) to give crude unreacted 2-acetylthiophene (3.6g; 14%), then at pH 2.7 with methylene chloride (3 × 100 ml.) to give crude thienoic acid (1.4g; 6%), and finally at pH 0.2 with methylene chloride (5 × 100 ml) followed by ethyl acetate (3 × 100 ml). These latter extracts were washed with saturated sodium chloride, and evaporated to dryness. Crystallisation of the residue from methylene chloride -- light petroleum (b.p. 40°-60°) gave thien-2-ylglyoxylic acid as two crops of bright yellow prisms [19.8g (63.5%), m.p. 92°-94°, and 3.0g (9.6%) m.p. 91°-93°].
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
25.1 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
reactant
Reaction Step Five
Quantity
0.4 mol
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
10 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[C:5]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)(=[O:7])[CH3:6].Cl.P([O-])([O-])([O-])=[O:15].[Na+].[Na+].[Na+].N([O-])=O.NC(N)=O.[OH2:29]>C(OCC)(=O)C.C(Cl)Cl>[S:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[C:5](=[O:7])[C:6]([OH:15])=[O:29] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.5 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25.1 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
160 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0.4 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH of the mixture to 1.8
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20°
EXTRACTION
Type
EXTRACTION
Details
extracted first at pH 5.7 with methylene chloride (2 × 100 ml.)
CUSTOM
Type
CUSTOM
Details
to give crude unreacted 2-acetylthiophene (3.6g; 14%)
WASH
Type
WASH
Details
These latter extracts were washed with saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from methylene chloride

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.